

A Tale of Two Targets: JTT-553 and Ervogastat in Metabolic Disease

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Compound of Interest

Compound Name: JTT-553

Cat. No.: B1247504

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A comparative analysis of the DGAT-1 inhibitor **JTT-553** and the DGAT-2 inhibitor Ervogastat reveals distinct therapeutic strategies for metabolic disorders. While both compounds target the final step of triglyceride synthesis, their differing isoform selectivity has led to divergent clinical development paths and efficacy profiles. **JTT-553**, a selective DGAT-1 inhibitor, showed promise in preclinical models of obesity and type 2 diabetes, but its development was halted in early clinical phases. In contrast, Ervogastat, a potent DGAT-2 inhibitor, is actively being investigated in later-stage clinical trials for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).

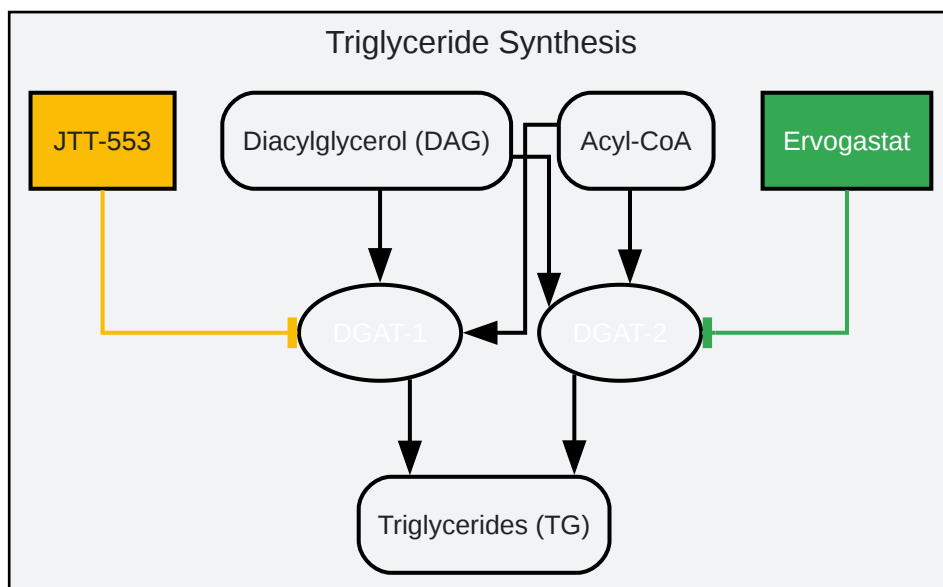
This guide provides a comprehensive comparison of **JTT-553** and Ervogastat, summarizing the available experimental data to highlight their respective impacts on key metabolic parameters. It is important to note that no head-to-head clinical trials comparing the two compounds have been conducted. The following information is synthesized from individual preclinical and clinical studies.

Mechanism of Action: A Fork in the Triglyceride Synthesis Pathway

JTT-553 and Ervogastat both inhibit diacylglycerol acyltransferase (DGAT), the enzyme responsible for catalyzing the final step of triglyceride biosynthesis. However, they target different isoforms of this enzyme. **JTT-553** is a selective inhibitor of DGAT-1, while Ervogastat selectively inhibits DGAT-2.^{[1][2]} This distinction is critical as DGAT-1 and DGAT-2 have different tissue distributions and physiological roles. DGAT-1 is predominantly found in the

intestine and is involved in the absorption of dietary fat, while DGAT-2 is the primary isoform in the liver and plays a key role in hepatic triglyceride synthesis.[3][4]

The distinct mechanisms of action are depicted in the signaling pathway diagram below.



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Inhibition of Triglyceride Synthesis by JTT-553 and Ervogastat.

Preclinical Efficacy of JTT-553

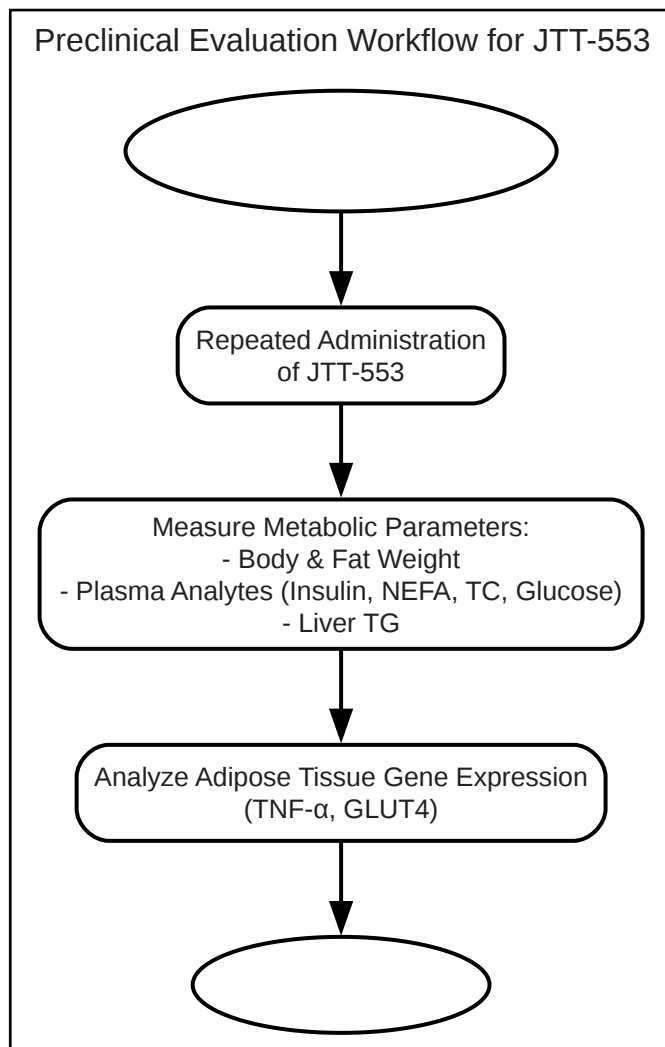
Preclinical studies in animal models of obesity and type 2 diabetes demonstrated the potential of **JTT-553** to improve metabolic parameters.

Parameter	Animal Model	Treatment Details	Key Findings
Body Weight	Diet-Induced Obesity (DIO) Mice	Repeated administration	Reduced body weight gain and fat weight
Glucose Metabolism	DIO Mice	Repeated administration	Improved insulin-dependent glucose uptake in adipose tissues; Improved glucose intolerance
Plasma Insulin	DIO Mice	Repeated administration (non-fasting)	Decreased
Plasma Non-Esterified Fatty Acids (NEFA)	DIO and KK-Ay Mice	Repeated administration (non-fasting)	Decreased
Plasma Total Cholesterol (TC)	DIO and KK-Ay Mice	Repeated administration (non-fasting)	Decreased
Liver Triglycerides (TG)	DIO and KK-Ay Mice	Repeated administration (non-fasting)	Decreased
Plasma Glucose	KK-Ay Mice	Repeated administration (non-fasting and fasting)	Decreased
Adipose Tissue Gene Expression	KK-Ay Mice	Repeated administration	Decreased TNF- α mRNA levels; Increased GLUT4 mRNA levels

Experimental Protocols: Preclinical Studies of JTT-553

The effects of **JTT-553** on glucose metabolism were evaluated in diet-induced obesity (DIO) and genetic type 2 diabetes (KK-Ay) mouse models.[5] In these studies, **JTT-553** was

administered repeatedly.[5] Key endpoints measured included body weight, fat weight, plasma concentrations of insulin, non-esterified fatty acids (NEFA), total cholesterol (TC), and liver triglycerides (TG) under non-fasting conditions.[5] In KK-Ay mice, fasting plasma glucose, insulin, and TC were also assessed.[5] Additionally, changes in gene expression, specifically TNF- α and GLUT4 mRNA levels, were analyzed in adipose tissue.[5]



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Workflow of Preclinical Studies on JTT-553.

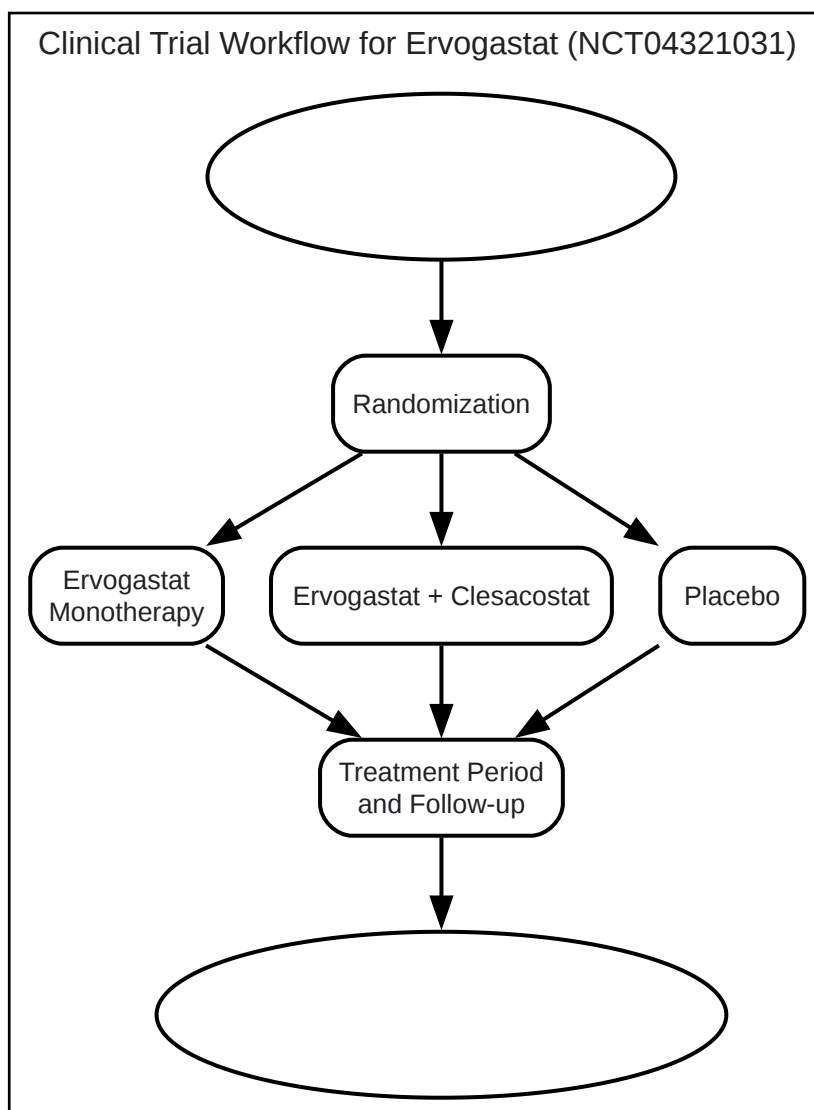
Clinical Efficacy of Ervogastat

Ervogastat has progressed to Phase II clinical trials, with a focus on patients with NASH.

Parameter	Patient Population	Treatment Details	Key Findings
Liver Fat Content	Patients with Metabolic-Associated Fatty Liver Disease (MAFLD)	6-week treatment	-35.4% reduction
NASH Resolution or Fibrosis Improvement	Patients with biopsy-confirmed MASH and F2-F3 fibrosis	Phase 2, randomized, double-blind, double-dummy study (Ongoing)	Data pending

Experimental Protocols: Clinical Studies of Ervogastat

A Phase 2, randomized, double-blind, double-dummy study is being conducted at 198 clinical sites across 11 countries to evaluate the efficacy and safety of ervogastat.^[6] The trial enrolls patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis (MASH) and fibrosis stage 2 or 3.^[6] Participants are randomized to receive ervogastat alone or in combination with clesacostat.^[6] The primary outcomes are likely to be resolution of NASH without worsening of fibrosis and improvement in fibrosis without worsening of MASH.^{[7][8]}



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Design of a Phase 2 Clinical Trial for Ervogastat.

Conclusion

The available data suggest that both DGAT-1 and DGAT-2 inhibition can favorably modulate metabolic parameters. **JTT-553** demonstrated broad effects on body weight, glucose, and lipid metabolism in preclinical models, consistent with the role of DGAT-1 in dietary fat absorption and systemic energy balance. However, its clinical development was not pursued. Ervogastat, by targeting the hepatic DGAT-2 isoform, has shown a direct and significant impact on liver fat in clinical studies, positioning it as a promising therapeutic candidate for NASH. The ongoing

Phase 2 trial will provide further insights into its potential to address the complex pathology of this disease. The distinct development trajectories of **JTT-553** and Ervogastat underscore the importance of isoform-specific targeting in the pursuit of effective therapies for metabolic disorders.

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